1-异丙基-4-氧代-1,4-二氢-3-喹啉羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

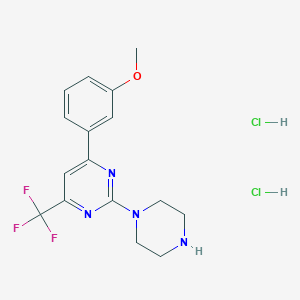

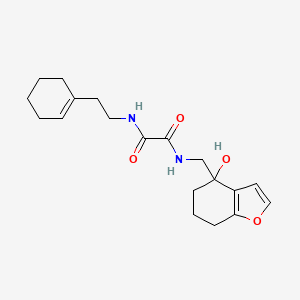

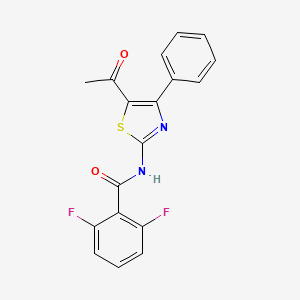

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a chemical compound with the empirical formula C13H13NO3 . It is a product for proteomics research . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecular structure of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be represented by the SMILES stringOC(=O)C1=CNc2ccccc2C1=O . The InChI key for this compound is ILNJBIQQAIIMEY-UHFFFAOYSA-N .

科学研究应用

药理学

喹啉环是1-异丙基-4-氧代-1,4-二氢-3-喹啉羧酸结构的一部分,存在于许多生物活性天然生物碱中,由于其在从药理学到材料科学等领域的广泛潜在应用,受到研究人员的高度关注 .

抗菌剂

喹啉衍生物,如1-异丙基-4-氧代-1,4-二氢-3-喹啉羧酸,已被用作抗菌剂 . 它们已被用于制造抗菌剂和治疗细菌感染 .

材料科学

喹啉环在材料科学领域也得到了高度利用 . 它用于合成具有该领域潜在应用的新化合物 .

抗病毒剂

一些与喹啉结构相似的吲哚衍生物已被报道为抗病毒剂 . 这表明1-异丙基-4-氧代-1,4-二氢-3-喹啉羧酸可能具有类似的应用。

抗真菌剂

1,3-二唑的衍生物在结构上与喹啉相似,显示出不同的生物活性,例如抗真菌活性 . 这表明1-异丙基-4-氧代-1,4-二氢-3-喹啉羧酸可能被用作抗真菌剂。

抗氧化剂

1,3-二唑衍生物还显示出抗氧化活性 . 这表明1-异丙基-4-氧代-1,4-二氢-3-喹啉羧酸可能被用作抗氧化剂。

作用机制

Target of Action

A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer . This suggests that 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid may also target similar enzymes or proteins.

Mode of Action

If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may inhibit the action of certain enzymes, such as the HIV-1 integrase, thereby preventing the integration of the viral DNA into the host genome .

Biochemical Pathways

If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may affect the replication cycle of HIV-1 by inhibiting the integrase enzyme .

Result of Action

If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may prevent the replication of HIV-1 by inhibiting the integrase enzyme .

实验室实验的优点和局限性

The main advantage of using 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in lab experiments is its ability to be synthesized via several methods. Additionally, it has been shown to possess several biochemical and physiological effects, making it a useful tool for studying the mechanisms of various diseases. However, the exact mechanism of action of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is still not fully understood, and further research is needed to fully elucidate its effects. Additionally, the synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be expensive and time-consuming, making it difficult to use in large-scale experiments.

未来方向

Future research on 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid should focus on elucidating its exact mechanism of action and exploring its potential therapeutic applications. Additionally, further studies should be conducted to determine its potential role in the treatment of various diseases, such as diabetes, cardiovascular disease, and neurological disorders. Additionally, research should be conducted to explore the potential of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as an anti-cancer agent, as well as its potential to inhibit the release of pro-inflammatory cytokines. Finally, further research should be conducted to explore the potential of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid as an antioxidant and to develop more cost-effective and efficient methods of synthesis.

合成方法

1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be synthesized via several methods, including the classical Fischer-Tropsch synthesis and the more modern catalytic hydrogenation. The Fischer-Tropsch synthesis involves the reaction of an aldehyde with an alkene in the presence of a catalyst to form 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This method is relatively simple, but can be expensive and time-consuming. The catalytic hydrogenation method involves the reduction of an alkene with a hydrogenation catalyst to produce 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This method is more cost-effective and efficient than the Fischer-Tropsch synthesis and has become the preferred method for 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid synthesis.

属性

IUPAC Name |

4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8(2)14-7-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQZCXRSOWOGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

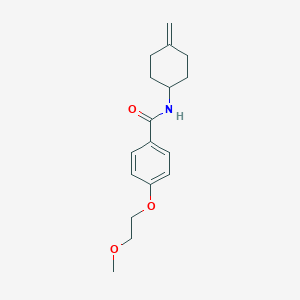

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2394171.png)

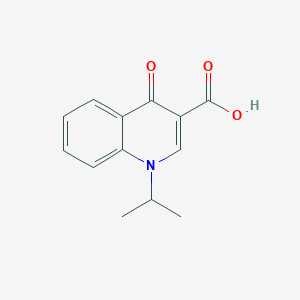

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide](/img/structure/B2394174.png)

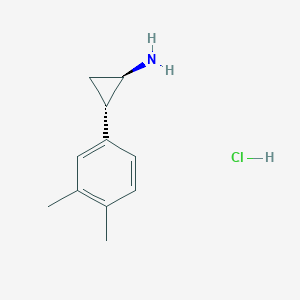

![N-{1-[4-(propan-2-yl)phenoxy]propan-2-yl}thiophene-2-carboxamide](/img/structure/B2394182.png)